molecular formula C11H14Cl3NO2 B13117013 (S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride

(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride

Cat. No.: B13117013
M. Wt: 298.6 g/mol
InChI Key: WTZLNIDVFBQYAB-PPHPATTJSA-N
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Description

(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a chiral amino ester hydrochloride salt featuring a 3,5-dichlorophenyl substituent. Its structure comprises an ethyl ester group, a protonated amino group (as a hydrochloride salt), and a phenyl ring with chlorine atoms at the 3 and 5 positions. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to its stereospecificity and functional groups, which are critical for biological activity.

Properties

Molecular Formula

C11H14Cl3NO2

Molecular Weight

298.6 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7;/h3-5,10H,2,6,14H2,1H3;1H/t10-;/m0./s1

InChI Key

WTZLNIDVFBQYAB-PPHPATTJSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of (S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride typically involves several steps:

    Synthetic Routes: The synthesis begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include esterification, amination, and chlorination reactions.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the product.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, which may have different chemical properties and applications.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may be useful in different chemical contexts.

    Substitution: The amino and chlorine groups in the compound can participate in substitution reactions, leading to the formation of new derivatives with potentially enhanced properties.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

    Major Products: The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemical Reactions

The compound can undergo several chemical reactions:

  • Oxidation : Can produce oxides with varying properties.
  • Reduction : Converts to reduced forms useful in different contexts.
  • Substitution : The amino and chlorine groups participate in substitution reactions, leading to new derivatives.

Organic Synthesis

(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reaction pathways.

Biological Studies

Research indicates potential biological activities, including:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity.
  • Receptor Binding : It has been studied for its ability to bind to receptors, influencing various biological processes.

Pharmaceutical Development

Ongoing research explores its potential as a pharmaceutical agent:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains and fungi.
  • Cytotoxic Effects : Preliminary studies suggest it may exhibit cytotoxic properties against cancer cell lines.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial effects against pathogens such as E. coli and S. aureus. Zones of inhibition ranging from 9 to 20 mm were recorded in laboratory tests.

Case Study 2: Cytotoxicity Against Cancer Cells

Studies have indicated that this compound may possess cytotoxic properties against cancer cell lines like Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites. The mechanisms involve inducing apoptosis in malignant cells.

Summary Table of Applications

Application AreaDescription
Organic SynthesisBuilding block for complex molecules
Biological StudiesInteraction with enzymes and receptors
Pharmaceutical DevelopmentPotential antimicrobial and cytotoxic agent

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways affected by this compound include signal transduction pathways, metabolic pathways, and other cellular processes. The exact mechanism depends on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural similarities with several amino ester hydrochlorides, particularly those with halogenated aryl groups or analogous stereochemistry. Below is a detailed comparison based on molecular features and available

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Properties/Notes
(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate HCl C₁₁H₁₄Cl₃NO₂* ~298.6 (calculated) 3,5-Cl₂-phenyl, ethyl ester S-configuration High lipophilicity; symmetric aryl group
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₁H₁₄ClF₂NO₂ 265.69 2,4-F₂-phenyl, ethyl ester S-configuration Asymmetric aryl group; lower molecular weight
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₁H₁₄ClF₂NO₂ 265.69 2,4-F₂-phenyl, ethyl ester R-configuration Enantiomer of the S-form; identical physical properties
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ 195.69 Aliphatic chain, methyl ester S-configuration No aryl group; tert-butyl in synthesis

*Calculated molecular weight assumes replacement of fluorine with chlorine in the aryl group and addition of HCl.

Analysis of Differences

Aryl Substituents
  • 3,5-Dichlorophenyl (Target Compound): The symmetric chlorine substitution at meta positions increases steric bulk and lipophilicity compared to fluorine. This may enhance membrane permeability but reduce aqueous solubility .
  • The asymmetric substitution may lead to different crystallinity or stability .
Stereochemistry
  • The R-configuration analogue () would exhibit mirrored optical activity but identical physicochemical properties .
Ester Groups
  • Ethyl vs. Methyl Esters: The target compound’s ethyl ester group may confer slower metabolic hydrolysis compared to methyl esters (e.g., ’s methyl ester compound), affecting pharmacokinetics .
Physicochemical Properties
  • Molecular Weight: The target compound’s calculated molecular weight (~298.6 g/mol) is higher than difluoro analogues (265.69 g/mol) due to chlorine’s atomic mass.
  • NMR Data: ’s methyl ester compound shows a tert-butyl signal at 1.02 ppm (9H, s) . For the target compound, aromatic protons in the 3,5-dichlorophenyl group would likely appear as a singlet (~7.3–7.8 ppm) due to symmetry, distinct from the split peaks of asymmetric 2,4-difluorophenyl analogues.

Biological Activity

(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride, a compound with notable structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in various fields.

Compound Overview

  • Molecular Formula: C11_{11}H14_{14}Cl3_{3}NO2_{2}
  • Molecular Weight: 298.59 g/mol
  • IUPAC Name: ethyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate; hydrochloride
  • CAS Number: 215738-51-5

The compound features an ethyl ester group, an amino group, and a dichlorophenyl moiety, contributing to its diverse biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Esterification : Reaction of ethyl 3-(3,5-dichlorophenyl)propanoate with ammonia or amines.
  • Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

These reactions are performed under controlled conditions to ensure high purity and yield.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, modulating their activity.
  • Receptor Binding : The dichlorophenyl group interacts with hydrophobic regions of receptors, influencing signal transduction pathways.

These interactions may lead to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effective inhibition against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported in studies demonstrating the compound's efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • Studies suggest that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInhibition of cancer cell proliferation
Enzyme ModulationInteraction with specific enzymes

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against a panel of bacterial strains using standard agar diffusion methods. Results indicated zones of inhibition ranging from 15 mm to 25 mm at varying concentrations.
  • Anticancer Research :
    • In a series of experiments involving cancer cell lines (e.g., PC-3 prostate cancer cells), the compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent in oncology.

Q & A

Q. What are the optimized synthetic routes for (S)-ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride, and what critical parameters influence enantiomeric purity?

Methodological Answer:

  • Key Steps :
    • Precursor Preparation : Start with 3,5-dichlorophenyl derivatives (e.g., 3,5-dichlorobenzyl alcohol) to introduce the aromatic moiety ().
    • Amino Propanoate Formation : Use iridium-catalyzed alkylation or nucleophilic substitution to attach the amino propanoate ester group ().
    • Enantiomeric Control : Employ chiral catalysts or chiral auxiliaries during the esterification step to ensure (S)-configuration.
    • Hydrochloride Salt Formation : Treat the free base with HCl in dioxane under controlled stirring (1–2 hours at 25°C) to precipitate the hydrochloride salt ().
  • Critical Parameters :
    • Solvent choice (dioxane for HCl salt formation, ethanol for crystallization).
    • Reaction temperature (room temperature for salt stability).
    • Purity of starting materials to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : Use 1H^1H-NMR (DMSO-d6d_6) to confirm proton environments (e.g., δ 9.00 ppm for NH3+_3^+ , δ 3.79 ppm for ethoxy group) ().
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ for C11_{11}H14_{14}Cl2_2NO2_2).
  • Chiral Purity :
    • Chiral HPLC : Use cellulose-based columns (e.g., Chiralcel OD-H) with mobile phases like hexane:isopropanol (90:10) for enantiomeric separation ().
    • Polarimetry : Measure specific rotation ([α]D_D) to verify optical activity (e.g., -6.3° to -7.3° for L-tyrosine analogs) ().

Q. How should researchers approach impurity profiling and quantification in batches of this compound?

Methodological Answer:

  • Impurity Identification :
    • Use HPLC with UV detection (e.g., 254 nm) and columns like Purospher® STAR RP-18 (3 µm, 150 mm × 4.6 mm) ().
    • Compare retention times against known impurities (e.g., diastereomers, unreacted intermediates).
  • Quantification :
    • Employ a gradient method: Start with 10% acetonitrile in water (0.1% TFA), ramp to 90% acetonitrile over 20 minutes (flow rate: 1.0 mL/min) ().
    • Validate using reference standards (e.g., EP impurities listed in pharmaceutical guidelines) ().

Advanced Research Questions

Q. What strategies are recommended for resolving racemic mixtures to obtain the (S)-enantiomer?

Methodological Answer:

  • Chiral Resolution :
    • Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica) in organic solvents to selectively hydrolyze the (R)-ester ().
    • Diastereomeric Salt Formation : React the racemate with a chiral acid (e.g., L-tartaric acid) and crystallize the (S)-enantiomer salt ().
  • Chromatographic Separation :
    • Simulated Moving Bed (SMB) chromatography with chiral stationary phases for large-scale resolution ().

Q. How can computational modeling and crystallographic data improve structure-activity relationship (SAR) studies?

Methodological Answer:

  • Crystallography :
    • Solve the crystal structure using SHELXL to determine bond angles, dihedral angles, and hydrogen-bonding networks ().
    • Validate structural parameters with PLATON to check for twinning or disorder ().
  • Molecular Docking :
    • Use AutoDock Vina to model interactions with biological targets (e.g., mitochondrial proteins) based on electron density maps ().

Q. What experimental approaches assess the compound’s stability under various pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24 hours) and monitor degradation via HPLC ().
    • Oxidative Stress : Expose to 3% H2_2O2_2 at 40°C for 48 hours ().
  • Thermal Stability :
    • Use thermogravimetric analysis (TGA) to determine decomposition temperatures ().
    • Store samples at 4°C in airtight containers with desiccants to prevent hygroscopic degradation ().

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